molecular formula C6H11FO5 B017254 4-Fluoro-4-deoxy-D-galactopyranose CAS No. 40010-20-6

4-Fluoro-4-deoxy-D-galactopyranose

Cat. No. B017254
CAS RN: 40010-20-6
M. Wt: 182.15 g/mol
InChI Key: FIHYONSINSKFAH-SVZMEOIVSA-N
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Description

4-Fluoro-4-deoxy-D-galactopyranose is a specialty product used in proteomics research . It has a molecular formula of C6H11FO5 and a molecular weight of 182.15 .


Synthesis Analysis

A method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found . Another synthesis method involves the reaction of 1,6:2,3-dianhydro-β-D-talopyranose 14 with DAST to give 1,6:2,3-dianhydro-4-deoxy-4-fluoro-β-D-talopyranose (30) with retention of the configuration at C-4 .


Molecular Structure Analysis

The 4-Fluoro-4-deoxy-D-galactopyranose molecule contains a total of 23 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

4-Fluoro-4-deoxy-D-galactopyranose has a molecular weight of 182.147 Da and a monoisotopic mass of 182.059052 Da . It contains a total of 23 atoms; 11 Hydrogen atoms, 6 Carbon atoms, 5 Oxygen atoms, and 1 Fluorine atom .

Scientific Research Applications

Synthesis of Diosgenyl β-d-Glycosaminosides

4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of diosgenyl β-d-glycosaminosides . These glycosides possess a 2-amino group, which creates great possibilities for further modifications . Diosgenyl β-d-glycosaminosides are semisynthetic saponins with proven antimicrobial and antitumor activity .

Antimicrobial Activity

Diosgenyl β-d-glycosaminosides, synthesized using 4-Fluoro-4-deoxy-D-galactopyranose, have shown significant antimicrobial activity . This makes them very promising candidates for use as an antifungal or antibacterial drug .

Antitumor Activity

In addition to their antimicrobial properties, diosgenyl β-d-glycosaminosides also exhibit antitumor activity . This suggests potential applications in cancer treatment .

Synthesis of 4-deoxy-4-fluoroglucosaminides

4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of 4-deoxy-4-fluoroglucosaminides . A convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found .

Synthesis of Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide

The 4-deoxy-4-fluoroglucosaminides synthesized using 4-Fluoro-4-deoxy-D-galactopyranose can be further used as a glycosyl donor in the synthesis of methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide .

Chemical Modifications

The 2-amino group in diosgenyl β-d-glycosaminosides provides great possibilities for further modifications . These include N-acyl, N-alkyl, N,N-dialkyl, N-cinnamoyl, 2-ureido and 2-thiosemicarbazonyl derivatives of diosgenyl β-d-glycosaminosides .

Mechanism of Action

The invention features methods of inhibiting cell migration, cell proliferation or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose or 2-acetamido- 2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranos- e in an amount sufficient to inhibit cell migration, proliferation or differentiation .

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets available online .

Future Directions

Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .

properties

IUPAC Name

(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYONSINSKFAH-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4-deoxy-D-galactopyranose

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